Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
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Overview
Description
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound that features an imidazo-thiazole core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 2-aminothiazole in the presence of a base to form an intermediate, which is then cyclized with ethyl acetoacetate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .
Scientific Research Applications
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
- Ethyl 6-(3-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
- Ethyl 6-(3-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Uniqueness
Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
Molecular Formula |
C15H13ClN2O2S |
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Molecular Weight |
320.8 g/mol |
IUPAC Name |
ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
UGBBNCNTLDDMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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